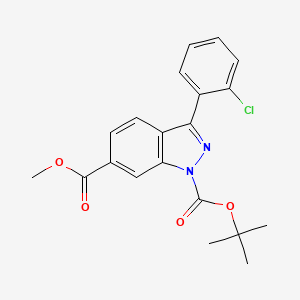

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate

CAS No.:

Cat. No.: VC20345569

Molecular Formula: C20H19ClN2O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19ClN2O4 |

|---|---|

| Molecular Weight | 386.8 g/mol |

| IUPAC Name | 1-O-tert-butyl 6-O-methyl 3-(2-chlorophenyl)indazole-1,6-dicarboxylate |

| Standard InChI | InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3 |

| Standard InChI Key | JNXAULBSHGQBTL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

Boc Protecting Group: The tert-butoxycarbonyl group at N1 serves to protect the indazole nitrogen during synthetic modifications, enhancing stability and directing regioselectivity in subsequent reactions .

-

2-Chlorophenyl Substituent: The C3-position 2-chlorophenyl group introduces steric bulk and electronic effects, potentially influencing binding affinity in biological targets or modulating solubility .

-

Methyl Ester at C6: The carboxylate ester at C6 is a common precursor for further hydrolysis to carboxylic acids or amidation reactions in drug discovery .

Molecular Formula:

Molecular Weight: 402.83 g/mol (calculated).

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound is unavailable, analogous indazole derivatives provide reference points:

-

NMR: Expected signals include a singlet for the Boc group’s tert-butyl protons (~1.3 ppm), aromatic protons from the indazole core and 2-chlorophenyl group (7.2–8.5 ppm), and a methyl ester singlet (~3.9 ppm) .

-

NMR: Key peaks would correspond to the Boc carbonyl (~155 ppm), ester carbonyl (~165 ppm), and aromatic carbons (110–140 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate can be conceptualized in three stages:

-

Indazole Core Formation: Construction of the indazole scaffold via cyclization of ortho-hydrazinobenzoic acid derivatives.

-

Functionalization at C3: Introduction of the 2-chlorophenyl group via cross-coupling (e.g., Suzuki-Miyaura) using a brominated indazole intermediate.

-

Protection and Esterification: Sequential Boc protection at N1 and methyl ester formation at C6.

Indazole Core Synthesis

Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) serves as a foundational intermediate. Its synthesis typically involves:

-

Cyclization: Hydrazine derivatives react with methyl 3-amino-4-bromobenzoate under basic conditions to form the indazole ring .

-

Methylation: Alkylation with iodomethane in the presence of sodium hydride yields the methyl ester .

Example Procedure:

A solution of 3-amino-4-bromobenzoic acid (10 mmol) in methanol and concentrated is refluxed for 8 hours to form the methyl ester. Subsequent treatment with hydrazine hydrate and sodium hydride in THF yields methyl 1H-indazole-6-carboxylate (44% yield) .

C3 Functionalization via Cross-Coupling

Introducing the 2-chlorophenyl group requires a brominated indazole precursor. A Suzuki-Miyaura coupling with 2-chlorophenylboronic acid is proposed:

Optimization Notes:

-

Palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) are critical for coupling efficiency .

-

Reaction temperatures of 80–100°C in toluene/water mixtures typically achieve yields >70% for analogous reactions .

Boc Protection and Final Modification

The N1 position is protected using di-tert-butyl dicarbonate (BocO) under basic conditions:

Yield: ~85% based on similar Boc protection reactions .

Physicochemical and Pharmacokinetic Properties

Computational Predictions

Using data from methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) and analogous brominated derivatives , key properties include:

| Property | Value | Method/Source |

|---|---|---|

| LogP (o/w) | 3.2 (predicted) | XLOGP3 |

| Water Solubility | 0.05 mg/mL (ESOL) | Calculated |

| TPSA | 65.5 Ų | SILICOS-IT |

| GI Absorption | High | Boiled Frog |

| BBB Permeation | Yes | BBB Predictor |

Key Observations:

-

The Boc group increases hydrophobicity (higher LogP) compared to unmethylated analogs (LogP ~1.5) .

-

The 2-chlorophenyl group may enhance membrane permeability but reduce aqueous solubility.

Stability and Degradation

-

Acidic Conditions: Boc deprotection occurs under strong acids (e.g., TFA), regenerating the free indazole NH .

-

Alkaline Hydrolysis: The methyl ester is susceptible to saponification with LiOH or NaOH, yielding the carboxylic acid .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies for C3 functionalization and Boc protection.

-

Biological Screening: Evaluate inhibitory activity against cancer cell lines (e.g., MCF-7, A549) and kinase panels.

-

Prodrug Activation: Investigate esterase-mediated hydrolysis kinetics in plasma and liver microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume